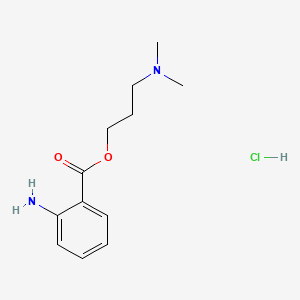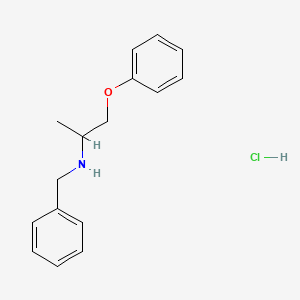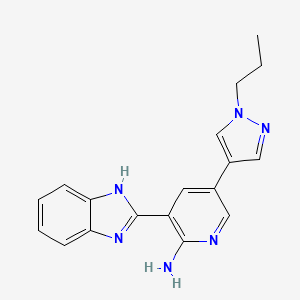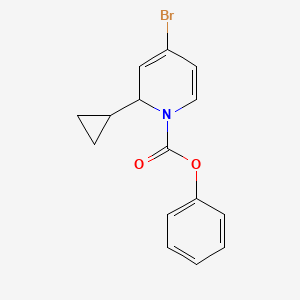
Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a phenyl ester moiety attached to a pyridine ring
Métodos De Preparación
The synthesis of Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-cyclopropylpyridine followed by esterification with phenyl carboxylate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale batch processes with optimized reaction parameters to achieve cost-effective synthesis.
Análisis De Reacciones Químicas
Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and phenol.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and cyclopropyl group play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to its observed effects.
Comparación Con Compuestos Similares
Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate can be compared with other pyridine derivatives, such as:
4-Bromo-2-cyclopropylpyridine: Lacks the phenyl ester group, resulting in different chemical properties and applications.
Phenyl 2-cyclopropylpyridine-1(2H)-carboxylate: Lacks the bromine atom, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H14BrNO2 |
|---|---|
Peso molecular |
320.18 g/mol |
Nombre IUPAC |
phenyl 4-bromo-2-cyclopropyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H14BrNO2/c16-12-8-9-17(14(10-12)11-6-7-11)15(18)19-13-4-2-1-3-5-13/h1-5,8-11,14H,6-7H2 |
Clave InChI |
ZIFPJDUNBLIQGT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2C=C(C=CN2C(=O)OC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


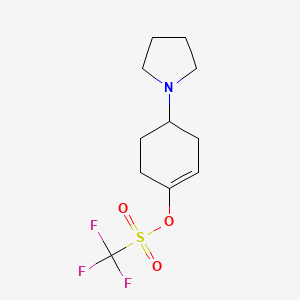
![(alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt](/img/structure/B13859616.png)
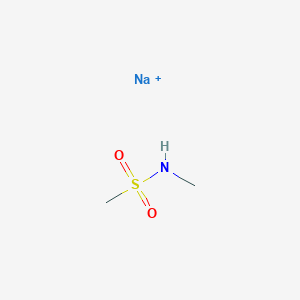
![3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B13859626.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13859636.png)

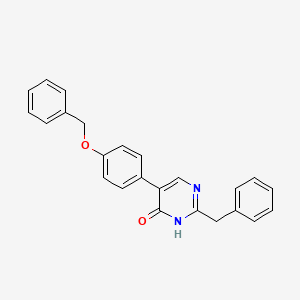
![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea](/img/structure/B13859647.png)
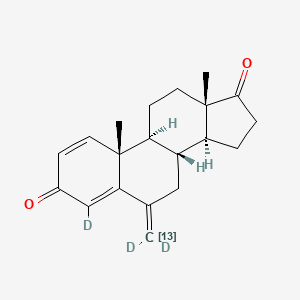
![[(8S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13859651.png)
